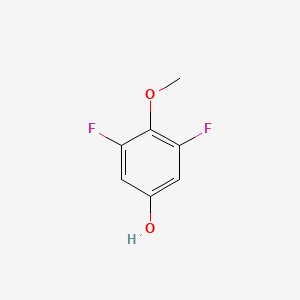

3,5-Difluoro-4-methoxyphenol

Beschreibung

Significance of Fluorine in Organic Chemistry Research

The introduction of fluorine into organic molecules is a powerful strategy in modern chemistry, particularly in the fields of medicinal chemistry and materials science. Fluorine, being the most electronegative element, imparts unique properties to organic compounds. Its small size allows it to often mimic hydrogen sterically, yet its strong electron-withdrawing nature can significantly alter a molecule's electronic properties, acidity, basicity, and metabolic stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, which can enhance the thermal and oxidative stability of a molecule. It is estimated that approximately 20% of all pharmaceuticals and about 50% of agrochemicals contain at least one fluorine atom, a testament to its profound impact on bioactivity and bioavailability.

Relevance of Phenolic Ether Motifs in Advanced Chemical Research

Phenolic ethers are a recurring and vital structural motif found in a vast array of natural products and synthetic compounds, including a significant number of FDA-approved drugs. myskinrecipes.com This structural unit, characterized by an ether linkage to a benzene (B151609) ring, is a key component in pharmaceuticals, agrochemicals, and advanced materials. The phenolic ether linkage can influence a molecule's conformation, lipophilicity, and binding interactions with biological targets. In materials science, the rigidity and electronic nature of the aromatic ring in phenolic ethers contribute to the development of high-performance polymers and functional materials. The synthesis of complex molecules often involves the strategic formation of phenolic ether bonds, making it a cornerstone of modern organic synthesis.

Positioning of 3,5-Difluoro-4-methoxyphenol within Contemporary Chemical Research

This compound occupies a strategic position at the intersection of fluorinated compounds and phenolic ethers. This compound serves as a valuable intermediate in organic synthesis, providing a scaffold that combines the influential properties of both fluorine atoms and a methoxy-substituted phenol (B47542). The presence of two fluorine atoms significantly modulates the electronic environment of the aromatic ring and the acidity of the phenolic hydroxyl group. The methoxy (B1213986) group, a common feature in bioactive molecules, further influences its properties and reactivity. As a result, this compound is a sought-after building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and other areas of chemical research. Its utility is primarily as a precursor for creating specialized molecules where the unique combination of its structural features can be leveraged to achieve desired biological or material properties. myskinrecipes.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-difluoro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNHIYWMMCVBGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701309076 | |

| Record name | 3,5-Difluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-42-5 | |

| Record name | 3,5-Difluoro-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701309076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-difluoro-4-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 3,5 Difluoro 4 Methoxyphenol

The unique arrangement of functional groups in 3,5-Difluoro-4-methoxyphenol dictates its physical and chemical characteristics, which are crucial for its application in synthesis.

| Property | Value | Source |

| CAS Number | 443-42-5 | stenutz.eu |

| Molecular Formula | C₇H₆F₂O₂ | stenutz.eu |

| Molecular Weight | 160.12 g/mol | stenutz.eu |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 68-72 °C | N/A |

| Boiling Point | Not readily available | N/A |

| Solubility | Soluble in organic solvents like methanol, ethanol (B145695), and dichloromethane (B109758) | N/A |

Note: Some physical properties like boiling point and specific solubility data are not consistently reported in publicly available literature and may require specialized experimental determination.

Reactivity and Reaction Mechanisms of 3,5 Difluoro 4 Methoxyphenol

Electrophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. In phenols, the hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. byjus.com Similarly, the methoxy (B1213986) group is also an activating, ortho, para-director. Conversely, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing nature, although they also act as ortho, para-directors through resonance.

Common EAS reactions applicable to this molecule include:

Nitration: Treatment with a nitrating mixture, such as nitric acid and sulfuric acid, would likely introduce a nitro group (-NO₂) at the C2 or C6 position. byjus.comevitachem.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a suitable solvent would lead to the introduction of a halogen atom at the C2 or C6 position. Phenols are often reactive enough to be halogenated without a Lewis acid catalyst. byjus.com

Friedel-Crafts Reactions: Acylation or alkylation would also be directed to the C2 and C6 positions, though the deactivating nature of the fluorine substituents might necessitate harsher reaction conditions compared to more activated phenols. libretexts.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Potential Product (Substitution at C2/C6) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3,5-Difluoro-4-methoxy-2-nitrophenol |

| Bromination | Br₂, CHCl₃ | 2-Bromo-3,5-difluoro-4-methoxyphenol |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Hydroxy-4,6-difluoro-5-methoxyphenyl)ethanone |

Nucleophilic Aromatic Substitution at Fluorinated Positions

Polyfluorinated aromatic compounds are susceptible to Nucleophilic Aromatic Substitution (SNAr), a reaction pathway that is generally unfavorable for unsubstituted benzene. mdpi.com The high electronegativity of fluorine atoms makes the aromatic ring electron-deficient and thus a target for nucleophiles. mdpi.com The reaction proceeds via a two-step mechanism involving the addition of a nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of a fluoride (B91410) ion, which is a competent leaving group.

For 3,5-Difluoro-4-methoxyphenol, the fluorine atoms at the C3 and C5 positions are potential sites for nucleophilic attack. While the electron-donating hydroxyl and methoxy groups tend to deactivate the ring towards nucleophiles, the cumulative electron-withdrawing effect of the two fluorine atoms themselves facilitates the attack. Studies on other polyfluoroarenes have demonstrated that SNAr is a viable method for their functionalization. mdpi.comscience.gov For example, reactions of polyfluoroarenes with phenothiazine (B1677639) have been shown to proceed efficiently. mdpi.com Similarly, various phenols can act as nucleophiles in SNAr reactions. mdpi.comnih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents/Conditions | Potential Product (Substitution at C3/C5) |

|---|---|---|

| Hydroxide (B78521) | NaOH, heat | 5-Fluoro-3,4-dimethoxyphenol |

| Alkoxide (e.g., Methoxide) | NaOCH₃, CH₃OH | 3-Fluoro-4,5-dimethoxyphenol |

| Amine (e.g., Alkylamine) | R-NH₂, base (e.g., K₂CO₃), DMF | 3-(Alkylamino)-5-fluoro-4-methoxyphenol |

| Thiolate | R-SNa, solvent | 3-(Alkylthio)-5-fluoro-4-methoxyphenol |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key reactive site. Its acidic proton can be removed by a base to form a highly nucleophilic phenoxide ion. libretexts.org This reactivity allows for a range of transformations at the oxygen atom.

O-Alkylation (Williamson Ether Synthesis): The phenoxide, generated by treating the phenol (B47542) with a base like sodium hydroxide or potassium carbonate, can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form ethers. prepchem.com

O-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields phenyl esters. This is also a common strategy for protecting the hydroxyl group. mdpi.com

Oxidation: The phenolic hydroxyl group can be oxidized. Depending on the oxidant and reaction conditions, this can lead to the formation of quinone-type structures.

Reactions of the Methoxy Group

The ether linkage of the methoxy group is generally robust but can be cleaved under forcing conditions to yield a hydroxyl group. This demethylation reaction is a common transformation in natural product synthesis and medicinal chemistry. nih.gov

Demethylation: The most common reagents for cleaving aryl methyl ethers are strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr). mdpi.comnih.gov The reaction of this compound with BBr₃ would result in the formation of 3,5-difluorobenzene-1,2-diol.

Table 3: Demethylation of the Methoxy Group

| Reagent | Typical Solvent | Product |

|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane (B109758) (DCM) | 3,5-Difluorobenzene-1,2-diol |

| Hydrobromic acid (HBr) | Acetic acid, heat | 3,5-Difluorobenzene-1,2-diol |

Exploration of Radical Reactions

Phenolic compounds are well-known for their ability to participate in radical reactions, most notably as radical scavengers or antioxidants. mdpi.com The hydrogen atom of the phenolic hydroxyl group can be abstracted by a free radical to form a resonance-stabilized phenoxyl radical. The stability of this resulting radical is key to the antioxidant activity.

For this compound, the presence of electron-donating (-OH, -OCH₃) and electron-withdrawing (-F) groups will influence the stability of the corresponding phenoxyl radical and thus its radical-scavenging potential. Related compounds like 4-methoxyphenol (B1676288) are used as polymerization inhibitors, a process that relies on trapping radical intermediates. wikipedia.org

Furthermore, thermal decomposition of related anisoles is known to proceed through radical pathways, initiated by the homolytic cleavage of the O-CH₃ bond to form a phenoxy radical and a methyl radical. acs.org It is plausible that this compound could undergo similar radical-mediated decomposition or rearrangement reactions under pyrolytic conditions. The use of water as a solvent has also been shown to influence the outcome of various radical reactions. preprints.org

Kinetics and Thermodynamics of Reactions Involving this compound

Specific experimental kinetic and thermodynamic data for this compound are not widely available in the literature. However, the reactivity can be inferred from the principles of physical organic chemistry and data for analogous structures.

Kinetics: The rate of electrophilic aromatic substitution is expected to be slower than that of phenol due to the deactivating inductive effect of the two fluorine atoms. Conversely, the kinetics of nucleophilic aromatic substitution would be enhanced by these same fluorine atoms. In reactions involving the hydroxyl group, such as deprotonation, the acidity (pKa) of the phenol is a critical factor. The electron-withdrawing fluorine atoms would be expected to decrease the pKa (increase acidity) compared to 4-methoxyphenol. libretexts.org Kinetic versus thermodynamic control can also be a significant factor in product distribution, as seen in reactions of other substituted methoxyphenols. researchgate.net

Thermodynamics: A key thermodynamic parameter, particularly for radical reactions, is the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates hydrogen atom donation and correlates with higher antioxidant activity. The BDE of this compound would be influenced by the substituents' ability to stabilize the resulting phenoxyl radical. Thermochemical investigations of related substituted phenols, such as 3,4,5-trimethoxyphenol, have been conducted to evaluate these properties. researchgate.net The electron-withdrawing fluorine atoms are expected to have a notable effect on the O-H BDE.

Theoretical Studies on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the reaction mechanisms, transition states, and energetics of complex molecules where experimental data is limited.

While specific theoretical studies on this compound are not prominent, methodologies applied to similar compounds are highly relevant:

Modeling Reaction Mechanisms: DFT calculations can be used to map the potential energy surfaces for electrophilic and nucleophilic aromatic substitution reactions. This can help confirm the regioselectivity (substitution at C2/C6 for EAS, C3/C5 for SNAr) and compare the activation barriers for different pathways. science.govresearchgate.net For instance, theoretical studies have been used to investigate whether SNAr on fluorinated aromatics proceeds through a concerted or a stepwise mechanism. science.gov

Predicting Thermodynamic Properties: DFT is widely used to calculate thermochemical properties like bond dissociation enthalpies. researchgate.net Such calculations could predict the O-H BDE for this compound, offering insight into its potential as an antioxidant.

Investigating Decomposition Pathways: The reaction mechanisms of the thermal decomposition of related molecules, like trinitroanisole and its difluoro analogue, have been probed using theoretical methods, providing detailed insight into the complex radical processes involved. acs.org A similar approach could be applied to understand the high-temperature chemistry of this compound.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like phenols, allowing for the determination of the molecular weight with high accuracy. rsc.org The analysis can be performed in both positive and negative ion modes. For 3,5-Difluoro-4-methoxyphenol (Molecular Weight: 160.12 g/mol ), several adduct ions are predicted to be observable. stenutz.euuni.lu

In positive ion mode, protonated molecules [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are commonly detected. In negative ion mode, the deprotonated molecule [M-H]⁻ is typically the most prominent ion. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high precision.

Table 4: Predicted ESI-MS Adducts for this compound (C₇H₆F₂O₂) . uni.lu

| Adduct Type | Ion Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₇H₇F₂O₂]⁺ | 161.0409 |

| [M+Na]⁺ | [C₇H₆F₂O₂Na]⁺ | 183.0228 |

| [M-H]⁻ | [C₇H₅F₂O₂]⁻ | 159.0263 |

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ or [M-H]⁻ ions would induce fragmentation. A common fragmentation pathway for the protonated molecule would be the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO), providing further structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture and provides detailed mass spectra for identification. For this compound, GC-MS analysis is used to confirm its molecular weight and to understand its fragmentation behavior under electron ionization (EI). The molecular ion peak ([M]⁺˙) would be expected at a mass-to-charge ratio (m/z) of 160, corresponding to its molecular weight.

The fragmentation of this compound is predictable based on its functional groups. Common fragmentation pathways for related methoxyphenols include the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, followed by the loss of a carbon monoxide (CO) molecule. longdom.orgresearchgate.netresearchgate.net Analysis of the closely related 4-methoxyphenol (B1676288) shows major fragments at m/z 109 (loss of CH₃) and m/z 81 (subsequent loss of CO). longdom.org For this compound, analogous fragmentation would lead to characteristic ions that confirm the core structure.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Structural Origin |

|---|---|---|

| 160 | [C₇H₆F₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 145 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 117 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 99 | [C₅H₄FO]⁺ | Further fragmentation of the aromatic ring |

This table is based on established fragmentation patterns for phenols and methoxy-aromatic compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule by measuring its mass with extremely high accuracy (typically to four or more decimal places). This technique is crucial for differentiating between compounds that may have the same nominal mass but different chemical formulas. For novel or synthesized compounds like this compound, HRMS provides definitive confirmation of its identity. acs.orgrsc.org Studies on related fluorinated aromatic compounds frequently rely on HRMS to verify the successful synthesis and identify transformation products. nih.govacs.orgresearchgate.net

Predicted HRMS data for various adducts of this compound showcases the precision of this technique.

Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound Adducts

| Adduct Type | Ion Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₇H₇F₂O₂]⁺ | 161.04086 |

| [M+Na]⁺ | [C₇H₆F₂NaO₂]⁺ | 183.02280 |

| [M-H]⁻ | [C₇H₅F₂O₂]⁻ | 159.02630 |

| [M+K]⁺ | [C₇H₆F₂KO₂]⁺ | 198.99674 |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is the gold standard for assessing the purity of chemical compounds and for separating them from reaction mixtures or natural extracts. Various chromatographic methods are applicable to this compound, each suited for different analytical or preparative purposes. synhet.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile or thermally unstable compounds. For phenolic compounds, reversed-phase HPLC is the most common approach. sielc.com A study analyzing fluorinated phenols utilized a C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid, demonstrating a standard approach for these types of molecules. nih.govacs.org This method allows for the separation of the main compound from its impurities, with detection typically performed by a UV detector.

Table 3: Typical HPLC Parameters for Analysis of Phenolic Compounds

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Detection | UV (e.g., at 270-320 nm) |

| Flow Rate | 1.0 mL/min |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically under 2 µm). This results in significantly faster analysis times, higher resolution, and increased sensitivity. UPLC is particularly advantageous for analyzing complex mixtures or for high-throughput screening. lcms.cz UPLC-MS/MS methods have been successfully developed for the analysis of phenolic acids and flavonoids, demonstrating the technique's power to separate and quantify structurally similar compounds within minutes. mdpi.com The conditions are similar to HPLC but adapted for higher pressures and faster flow rates.

Gas Chromatography (GC)

For purity assessment of volatile and thermally stable compounds, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and widely used method. osha.gov The analysis of methoxyphenols in various samples is well-documented using GC. nih.govnih.govoup.com A typical GC method would involve a capillary column, such as a DB-5MS or equivalent, which is a non-polar column suitable for a wide range of organic compounds. oup.com The compound is vaporized in a heated injection port and separated based on its boiling point and interaction with the stationary phase. The FID provides a response proportional to the mass of carbon, allowing for accurate quantification of purity.

Flash Chromatography

Flash chromatography is a preparative technique, rather than an analytical one, designed for the rapid purification of compounds from a synthesis reaction mixture. phenomenex.combiotage.com It is faster than traditional column chromatography because it uses moderate pressure to force the solvent through the column. A research study detailing the synthesis of derivatives from this compound explicitly reports its purification using flash chromatography. nih.gov In that work, after synthesis, the resulting product was purified by flash chromatography on a silica (B1680970) gel column using dichloromethane (B109758) (CH₂Cl₂) as the eluent to yield the pure compound. nih.gov This application underscores the utility of flash chromatography in obtaining high-purity material for further research. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the molecular structure and electronic properties of this compound. While specific experimental spectra for this compound are not widely available in public databases, the expected spectral features can be predicted based on the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its phenolic hydroxyl group, methoxy group, and the substituted benzene (B151609) ring. The O-H stretching vibration of the phenolic group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the phenol (B47542) is expected in the 1260-1180 cm⁻¹ range. The methoxy group should show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and an asymmetric C-O-C stretching band near 1000-1075 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will likely produce a series of bands in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations are expected to give rise to strong absorptions in the 1100-1400 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, provides information about the electronic transitions within the molecule. For this compound, the spectrum is expected to show absorption bands characteristic of a substituted benzene ring. These bands arise from π → π* transitions. The presence of the hydroxyl and methoxy groups as auxochromes is likely to cause a bathochromic (red) shift of the primary and secondary absorption bands of benzene.

| Spectroscopic Data | This compound |

| Infrared (IR) Spectroscopy | |

| O-H Stretch (Phenol) | ~3200-3600 cm⁻¹ (broad) |

| Aromatic C-H Stretch | ~3030-3100 cm⁻¹ |

| Aliphatic C-H Stretch (Methoxy) | ~2850-2960 cm⁻¹ |

| Aromatic C=C Stretch | ~1450-1600 cm⁻¹ |

| C-F Stretch | ~1100-1400 cm⁻¹ |

| Phenolic C-O Stretch | ~1260-1180 cm⁻¹ |

| Asymmetric C-O-C Stretch (Methoxy) | ~1000-1075 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | |

| λmax (π → π*) | Expected in the range of 270-290 nm |

Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related fluorinated and methoxylated phenol derivatives allows for a hypothetical description of its potential solid-state features.

A single-crystal X-ray diffraction study of this compound would reveal critical information, including the crystal system, space group, and unit cell dimensions. Furthermore, it would provide precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the benzene ring and the geometry of the hydroxyl and methoxy substituents.

| Crystallographic Data | Hypothetical Data for this compound |

| Crystal System | Monoclinic or Orthorhombic (Common for such compounds) |

| Space Group | e.g., P2₁/c or Pca2₁ (Examples) |

| Unit Cell Parameters | |

| a (Å) | ~7-10 |

| b (Å) | ~5-8 |

| c (Å) | ~12-18 |

| α (°) | 90 |

| β (°) | ~90-105 |

| γ (°) | 90 |

| Key Intramolecular Dimensions | |

| C-C (aromatic) Bond Lengths | ~1.37-1.40 Å |

| C-O (phenol) Bond Length | ~1.36 Å |

| C-O (methoxy) Bond Length | ~1.37 Å |

| O-H Bond Length | ~0.96 Å |

| C-F Bond Length | ~1.35 Å |

Computational Chemistry and Modeling of 3,5 Difluoro 4 Methoxyphenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 3,5-Difluoro-4-methoxyphenol. These methods, such as Density Functional Theory (DFT), offer a detailed description of the electron distribution and orbital energies, which are critical determinants of the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity.

For this compound, the presence of two electron-withdrawing fluorine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenol (B47542). Conversely, the electron-donating methoxy (B1213986) group would likely raise these energy levels. The interplay of these substituents will determine the final orbital energies. A hypothetical representation of these energies is presented in Table 1. A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 7.30 |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the ESP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The fluorine atoms, being highly electronegative, would also contribute to regions of negative potential. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a potential hydrogen bond donor. The aromatic ring itself would display a complex potential surface influenced by the competing electronic effects of the substituents.

Molecular Dynamics Simulations

In an aqueous environment, MD simulations would likely reveal the formation of hydrogen bonds between the hydroxyl group of this compound and surrounding water molecules. The simulations could also provide information on the rotational freedom of the methoxy group and the flexibility of the phenol ring. Such studies are crucial for understanding how the molecule behaves in a biological or chemical system.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. By identifying key structural features that contribute to a particular activity, SAR models can be used to predict the activity of new, untested compounds.

In the context of this compound, SAR studies could be employed to explore its potential as a therapeutic agent. For instance, by comparing its activity with a series of related phenol derivatives, it might be possible to determine the importance of the difluoro and methoxy substitutions for a specific biological target. The electronic and steric properties of these substituents would be key descriptors in such a model. A hypothetical SAR dataset is presented in Table 2, illustrating how variations in substituents could affect biological activity.

| Compound | Substituents | Calculated LogP | Predicted IC50 (µM) |

|---|---|---|---|

| Phenol | - | 1.46 | 150.0 |

| 4-Methoxyphenol (B1676288) | 4-OCH3 | 1.34 | 125.5 |

| 3,5-Difluorophenol | 3,5-F | 1.80 | 95.2 |

| This compound | 3,5-F, 4-OCH3 | 1.75 | 75.8 |

In Silico Prediction of Reactivity

In silico methods can be used to predict the chemical reactivity of this compound. By calculating various molecular descriptors, such as atomic charges, bond dissociation energies, and ionization potentials, it is possible to estimate how the molecule will behave in different chemical reactions.

For example, the calculation of the O-H bond dissociation energy can provide an indication of the antioxidant potential of this compound. A lower bond dissociation energy would suggest that the molecule can more readily donate its hydroxyl hydrogen atom to scavenge free radicals. The presence of the electron-withdrawing fluorine atoms would likely increase the acidity of the phenolic proton, influencing its reactivity in acid-base reactions.

Applications in Medicinal Chemistry Research

Role as a Synthetic Intermediate in Pharmaceutical Development

3,5-Difluoro-4-methoxyphenol serves as a crucial starting material and intermediate in the synthesis of complex molecules with therapeutic potential. Its utility is demonstrated in the multi-step preparation of various biologically active compounds where the difluorinated methoxyphenyl moiety is a core structural element.

For instance, in the development of novel antischistosomal agents, this compound is a key precursor. nih.gov The synthesis of (difluoro phenoxy)methyl menadione (B1676200) derivatives, which are potent inhibitors of Schistosoma mansoni thioredoxin-glutathione reductase (SmTGR), begins with this compound. The synthetic sequence involves the elongation of the phenol (B47542) side chain through reaction with ethylchloroacetate, followed by saponification to yield a carboxylic acid intermediate. This intermediate is then coupled with menadione via a Kochi-Anderson radical decarboxylation to produce the final active compound. nih.gov

Furthermore, this compound is utilized in the synthesis of inhibitors for various other targets. In patent literature, the preparation of substituted pyrido[3,4-d]pyrimidin-4-one derivatives as histone demethylase inhibitors involves the reaction of this compound with a suitable heterocyclic core. google.com Similarly, its role as an intermediate is highlighted in the synthesis of prokineticin receptor modulators. gccpo.org

Scaffolding for Enzyme Inhibitors and Receptor Ligands

The 3,5-difluoro-4-methoxyphenyl scaffold is a recurring motif in a variety of enzyme inhibitors and receptor ligands, where it often contributes to enhanced binding affinity and improved pharmacological profiles.

Histone Demethylase Inhibitors

Patent literature discloses the use of this compound in the creation of substituted pyrido[3,4-d]pyrimidin-4-one derivatives that function as histone demethylase inhibitors. google.com These compounds are being investigated for their potential in treating cancers such as prostate, breast, bladder, and lung cancer. The 3,5-difluoro-4-methoxyphenyl moiety is incorporated into the final structure, suggesting its importance for the inhibitory activity against histone demethylase enzymes. google.com

Schistosoma mansoni Thioredoxin-Glutathione Reductase (SmTGR) Inhibitors

In the quest for new treatments for schistosomiasis, a parasitic disease affecting millions worldwide, researchers have identified SmTGR as a key drug target. nih.gov this compound was used as a starting material to synthesize a series of 3-phenoxymethyl menadione derivatives. These compounds were found to be potent and specific inhibitors of SmTGR. The inclusion of the difluoromethoxyphenol group was a deliberate strategy to create bioisosteres of a parent carboxylic acid compound, aiming to enhance cellular permeability. nih.gov

| Compound Class | Target Enzyme | Therapeutic Area | Role of this compound |

| Substituted pyrido[3,4-d]pyrimidin-4-ones | Histone Demethylases | Oncology | Core scaffold component |

| 3-Phenoxymethyl menadiones | Schistosoma mansoni Thioredoxin-Glutathione Reductase (SmTGR) | Infectious Disease (Schistosomiasis) | Synthetic precursor for a key structural motif |

| Sulfonyl piperidine (B6355638) derivatives | Prokineticin Receptors | Inflammatory diseases, pain, cancer | Incorporated structural element |

Prokineticin Receptor Modulators

Patents have described the use of this compound in the synthesis of 1-sulfonyl piperidine derivatives that act as modulators of prokineticin receptors. These receptors are implicated in a range of physiological processes, and their modulation is a therapeutic strategy for conditions such as pain and inflammation.

Impact of Fluorine Substitution on Pharmacokinetic and Pharmacodynamic Properties in Drug Design

The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to optimize both pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. pharmacyjournal.orgnih.govtandfonline.comresearchgate.net The presence of two fluorine atoms in this compound has a profound influence on the properties of molecules that incorporate this moiety.

Pharmacokinetic Properties:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. nih.govtandfonline.com Incorporating the 3,5-difluorophenyl group can block metabolically labile sites, thereby increasing the half-life and bioavailability of a drug. nih.gov

pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups. tandfonline.com This can alter the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

Pharmacodynamic Properties:

Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, including hydrogen bonds and electrostatic interactions. tandfonline.comresearchgate.net The strategic placement of fluorine can enhance the binding affinity of a ligand for its receptor or enzyme.

Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that is more favorable for target binding. pharmacyjournal.org

| Property | Effect of Fluorine Substitution |

| Metabolic Stability | Increased due to the strength of the C-F bond |

| Lipophilicity | Generally increased, potentially improving membrane permeability |

| pKa | Lowered for nearby acidic/basic groups, affecting ionization |

| Binding Affinity | Can be enhanced through favorable interactions with the target |

| Molecular Conformation | Can be influenced to favor a bioactive shape |

Development of Novel Therapeutic Agents

The unique properties conferred by the this compound moiety have contributed to its incorporation into various novel therapeutic agents under investigation. Its role extends from providing a stable and effective scaffold to fine-tuning the pharmacological profile of drug candidates. The diverse applications in inhibiting enzymes like histone demethylases and SmTGR, as well as modulating receptors such as prokineticin receptors, underscore its versatility and importance in modern drug discovery programs. The continued exploration of this building block is likely to yield further advancements in the development of new medicines for a range of diseases.

Applications in Materials Science Research

Precursor for Specialized Polymers and Coatings with Enhanced Performance

The molecular structure of 3,5-Difluoro-4-methoxyphenol makes it a valuable building block for specialized polymers and coatings. The presence of the hydroxyl (-OH) group allows it to be incorporated into various polymer backbones, such as polyesters, polycarbonates, and epoxy resins, through established polymerization reactions. The fluorine atoms are expected to significantly enhance the performance of these resulting materials.

Fluoropolymers are well-regarded for their exceptional stability and durability, which is largely attributed to the strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry. alfa-chemistry.commembrane-solutions.com This inherent strength translates to polymers with high thermal stability and resistance to chemical degradation. alfa-chemistry.comnih.gov Materials derived from fluorinated phenolic compounds are thus anticipated to exhibit superior performance in harsh environments compared to their non-fluorinated counterparts. nih.govresearchgate.net

The introduction of fluorine also typically leads to a low surface energy, which can be beneficial for creating coatings with hydrophobic (water-repellent) and oleophobic (oil-repellent) properties. nih.govnevicolor.it A study on fluorinated phenolic resins demonstrated that the incorporation of fluorine atoms effectively modified the hydrophobic properties of the material. researchgate.netingentaconnect.com This is a critical attribute for coatings designed to protect surfaces from moisture and environmental contaminants.

Table 1: Anticipated Performance Enhancements in Polymers Derived from this compound

| Property | Enhancement due to Fluorination | Rationale |

| Thermal Stability | Increased | The high bond energy of the C-F bond imparts greater resistance to thermal degradation. alfa-chemistry.comnih.gov |

| Chemical Resistance | Increased | The fluorine atoms create a protective sheath around the polymer backbone, making it inert to many chemicals, acids, and bases. alfa-chemistry.commembrane-solutions.com |

| Hydrophobicity | Increased | The low polarizability of the C-F bond results in low surface energy, leading to water-repellent properties. nih.govresearchgate.net |

| Dielectric Constant | Decreased | The symmetric substitution of fluorine can lower the electronic polarizability and reduce moisture absorption, leading to a lower dielectric constant. kpi.ua |

Integration into High-Performance Materials

The integration of monomers like this compound is a key strategy for developing high-performance materials with tailored properties. Fluorinated polymers are sought after for applications where conventional polymers fail to meet the demanding requirements of thermal stress, chemical exposure, and long-term durability. fluoropolymers.eu

The unique properties conferred by fluorine make these materials suitable for a wide range of advanced applications. researchgate.net For instance, fluoropolymers exhibit excellent weather stability and resistance to UV radiation, which is crucial for outdoor applications. nih.govnevicolor.it The combination of durability, low friction, and inertness has made fluoropolymers essential in various industrial sectors. fluoropolymers.eu

Research into fluorinated phenolic resins has shown that the introduction of fluorine can lead to composites with remarkable properties, including enhanced thermal stability and hydrophobicity. researchgate.netingentaconnect.com Similarly, fluorinated epoxy resins, often derived from fluorinated phenols, exhibit low water absorption and excellent electrical properties, making them suitable for microelectronic packaging and specialized coatings. google.comwikipedia.org The development of fluorinated polycarbonates from fluorinated bisphenols is also an area of active research, aiming for materials with high refractive indices and improved hydrolytic stability. nih.govresearchgate.net

Role in the Synthesis of Functional Materials for Electronics, Automotive, and Aerospace Industries

The specific properties derived from fluorinated phenols position them as critical components in the synthesis of functional materials for high-tech industries.

Electronics: In the electronics industry, there is a continuous demand for materials with low dielectric constants to enable faster signal processing and reduce energy consumption. kpi.ua The incorporation of fluorine, particularly in a symmetric pattern as seen in this compound, can significantly lower the dielectric constant of a polymer. kpi.ua Fluorinated aromatic polymers are therefore prime candidates for use as insulating materials in microelectronic components, high-frequency circuits, and cables. alfa-chemistry.compolymer-search.com

Automotive: The automotive industry utilizes high-performance materials that can withstand exposure to fuels, oils, and high temperatures. Fluoropolymers are used for seals, O-rings, and hoses due to their exceptional chemical resistance and thermal stability. pageplace.de Coatings based on fluoropolymers provide long-lasting protection and durability for vehicle exteriors. researchgate.net

Aerospace: The aerospace sector requires materials that are lightweight yet extremely durable and resistant to extreme temperature fluctuations and corrosive environments. polymer-search.comagcchem.com Fluoropolymers are extensively used for wire and cable insulation, seals, gaskets, and protective coatings on aircraft and spacecraft. polymer-search.comalfa-chemistry.com Their inherent flame retardancy and ability to perform under harsh conditions are critical for ensuring safety and reliability in aerospace applications. alfa-chemistry.com Phenolic resins, in general, are already utilized in the aerospace industry, and the development of fluorinated versions could lead to even more robust and reliable components. researchgate.net

Table 2: Potential Applications in High-Tech Industries

| Industry | Application Area | Key Property Requirement | Contribution of Fluorinated Phenol (B47542) Monomer |

| Electronics | Dielectric Interlayers, Cable Insulation | Low Dielectric Constant, Thermal Stability | Reduces dielectric constant and enhances thermal performance. kpi.ua |

| Automotive | Seals, Gaskets, Fuel Hoses, Coatings | Chemical Resistance, High-Temperature Stability | Provides superior resistance to automotive fluids and engine heat. pageplace.de |

| Aerospace | Wire Insulation, Protective Coatings, Seals | Extreme Temperature Resistance, Chemical Inertness, Low Outgassing | Ensures reliability and durability in the harsh environment of space and high-altitude flight. polymer-search.comagcchem.comalfa-chemistry.com |

Applications in Agrochemical Research

Potential as a Component in Pesticide and Herbicide Development

While direct applications of 3,5-Difluoro-4-methoxyphenol in commercialized pesticides or herbicides are not extensively documented in publicly available literature, its structure suggests it could serve as a valuable building block or intermediate in the synthesis of novel agrochemicals. The presence of a phenol (B47542) group provides a reactive site for further chemical modification, allowing for the attachment of this fluorinated scaffold to other molecular moieties to create more complex and targeted active ingredients.

In the development of new pesticides and herbicides, researchers often explore the structure-activity relationships of various chemical classes. The introduction of a difluorinated methoxyphenyl group, such as that from this compound, can be a key strategy in optimizing the performance of a candidate agrochemical. The electron-withdrawing nature of the fluorine atoms can alter the acidity of the phenolic hydroxyl group, which can, in turn, affect the molecule's ability to bind to its target site in a pest or weed.

Influence of Fluorine on Environmental Degradation and Potency in Agrochemicals

The inclusion of fluorine atoms in agrochemical structures has a well-established and significant impact on both their potency and their environmental persistence. researchgate.netnih.gov

Enhanced Potency:

The high electronegativity of fluorine can lead to stronger interactions between the agrochemical and its biological target, such as an enzyme or receptor in the pest or weed. researchgate.net This can result in higher intrinsic activity, meaning that a lower concentration of the chemical is required to achieve the desired effect. The introduction of fluorine can also block sites on the molecule that are susceptible to metabolic degradation by the target organism, thereby increasing the bioavailability and duration of action of the agrochemical. researchgate.net

Environmental Degradation:

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. nih.gov This inherent stability means that organofluorine compounds, including potential agrochemicals derived from this compound, are often more resistant to environmental degradation processes such as microbial breakdown and photolysis. nih.govacs.org

This increased stability can be a double-edged sword. On one hand, it can lead to longer-lasting efficacy in the field, reducing the need for frequent applications. On the other hand, it can result in greater environmental persistence, raising concerns about the potential for accumulation in soil and water. stenutz.eu The degradation of fluorinated pesticides can also lead to the formation of persistent metabolites. google.com Research into the environmental fate of fluorinated agrochemicals is crucial to ensure their safe and sustainable use.

The table below summarizes the key influences of fluorine substitution in agrochemicals:

| Feature | Influence of Fluorine Substitution |

| Potency | Can increase binding affinity to target sites, leading to higher efficacy. |

| Metabolic Stability | Can block metabolic pathways in target organisms, enhancing bioavailability and duration of action. |

| Lipophilicity | Can alter the molecule's solubility and ability to penetrate biological membranes. |

| Environmental Persistence | The strength of the C-F bond often leads to increased resistance to degradation. |

Advanced Research Directions and Future Perspectives

Exploration of New Synthetic Pathways and Green Chemistry Innovations

The development of efficient and environmentally friendly methods for synthesizing 3,5-Difluoro-4-methoxyphenol is a key area of ongoing research. Traditional synthetic routes often involve multiple steps with harsh reagents and generate significant waste. Future research is focused on creating more sustainable and atom-economical pathways.

One promising approach involves the late-stage fluorination of a readily available methoxyphenol precursor. Advances in deoxyfluorination reactions, which replace a hydroxyl group with fluorine, are particularly relevant. nih.gov Reagents like sulfuryl fluoride (B91410) (SO₂F₂) are being explored as greener alternatives to traditional fluorinating agents, potentially allowing for a more direct and cleaner conversion of phenols to fluorinated analogues. acs.org Another innovative strategy is the use of palladium-catalyzed cross-coupling reactions, which could enable the construction of the difluorinated methoxyphenyl core from simpler building blocks with high selectivity and yield.

Green chemistry principles are central to these new synthetic explorations. This includes the use of renewable starting materials, solvent-free reaction conditions (mechanochemistry), and the development of catalytic systems that can be recycled and reused. For example, iron(III) fluorinated porphyrins are being investigated as catalysts for oxidation reactions in green solvents like ethanol (B145695), which could be adapted for transformations involving this compound. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Late-stage Deoxyfluorination | Shorter synthesis, access from common precursors | Selectivity in polyhydroxylated precursors, harsh reagents |

| Palladium-catalyzed Cross-coupling | High selectivity and yield, modular approach | Catalyst cost and stability, precursor availability |

| Green Catalytic Oxidation/Fluorination | Use of environmentally benign reagents and solvents | Catalyst efficiency and recyclability, reaction control |

| Mechanochemical Synthesis | Solvent-free, reduced waste, faster reaction times | Scalability, monitoring reaction progress |

Detailed Mechanistic Investigations of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new applications. The two fluorine atoms exert strong electron-withdrawing inductive effects, which significantly influence the acidity of the phenolic proton and the nucleophilicity of the aromatic ring. This, in turn, affects the kinetics and thermodynamics of its reactions.

Future mechanistic studies will likely employ a combination of experimental techniques and computational modeling. For instance, kinetic studies can provide insights into the rate-determining steps of reactions, while isotopic labeling can help trace the pathways of atoms during a transformation. Computational chemistry, using methods like Density Functional Theory (DFT), can be used to model reaction intermediates and transition states, providing a detailed picture of the reaction energy profile. A theoretical study on the formation of a lutidine derivative, for example, highlights how computational methods can elucidate complex reaction pathways. researchgate.net

Understanding the mechanism of electrophilic and nucleophilic aromatic substitution on the this compound ring is a key area of interest. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) and hydroxyl groups creates a unique substitution pattern that needs to be fully explored.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery and Materials Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules with desired properties. nih.govnih.gov For this compound, these computational tools can be applied in several ways.

In drug discovery, the 3,5-difluoro-4-hydroxyphenyl moiety has already been identified as a key component in potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov AI and ML algorithms can be used to analyze the structure-activity relationships of a library of compounds containing this scaffold, predicting which modifications would lead to improved efficacy and reduced side effects. These models can screen vast virtual libraries of molecules to identify new drug candidates with the desired biological activity, significantly accelerating the early stages of drug development. nih.gov

In materials science, AI can be used to predict the physical and chemical properties of polymers and other materials incorporating the this compound unit. For example, machine learning models could predict properties like thermal stability, conductivity, and optical properties based on the molecular structure. This would allow for the in silico design of new materials with tailored functionalities for applications in electronics, aerospace, and other advanced fields.

Investigation of Advanced Spectroscopic Techniques for In-Situ Monitoring

The ability to monitor chemical reactions in real-time provides invaluable information for process optimization and quality control. Advanced spectroscopic techniques are being increasingly used for the in-situ monitoring of reactions involving complex molecules like this compound. nih.govspectroscopyonline.com

Techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy can provide real-time information about the changes in molecular vibrations as a reaction progresses. nih.gov This allows for the tracking of reactant consumption, product formation, and the identification of transient intermediates. For the synthesis of this compound, these techniques could be used to monitor the progress of fluorination or methoxylation reactions, ensuring optimal reaction conditions and maximizing yield.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ reaction monitoring. In particular, ¹⁹F NMR would be highly effective for tracking reactions involving the introduction or modification of the fluorine atoms in this compound. These advanced analytical methods are crucial for developing robust and scalable manufacturing processes for this compound.

Table 2: Applicability of In-Situ Spectroscopic Techniques for Monitoring Reactions of this compound

| Spectroscopic Technique | Information Provided | Potential Application |

|---|---|---|

| Raman Spectroscopy | Changes in molecular vibrations, real-time concentration profiles | Monitoring synthesis, identifying intermediates |

| FTIR Spectroscopy | Functional group analysis, reaction kinetics | Tracking functional group transformations |

| ¹⁹F NMR Spectroscopy | Chemical environment of fluorine atoms | Monitoring fluorination reactions, purity analysis |

| UV-Vis Spectroscopy | Changes in electronic transitions | Following reactions involving chromophore changes |

Expanded Applications in Emerging Fields

The unique properties of this compound make it a promising candidate for a variety of emerging applications. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity of drug molecules, making this compound an attractive building block for medicinal chemistry. mdpi.com Its use in aldose reductase inhibitors is a prime example, and further exploration into other therapeutic areas is warranted. nih.gov

In the field of materials science, the high polarity and potential for hydrogen bonding of the phenolic group, combined with the stability conferred by the fluorine atoms, could be exploited in the design of advanced polymers, liquid crystals, and organic electronics. Fluorinated compounds are known for their unique properties, and incorporating this moiety into larger molecular architectures could lead to materials with novel thermal, optical, or electronic characteristics.

Furthermore, the presence of fluorine makes this compound a potential candidate for use as a probe in ¹⁹F NMR-based biological imaging and diagnostic applications. The development of fluorine-18 (B77423) labeled versions of this molecule could also open doors for its use in Positron Emission Tomography (PET) imaging. murphylab.org

Collaborative Research Initiatives and Interdisciplinary Studies

Realizing the full potential of this compound will require a collaborative and interdisciplinary approach. The complexity of this molecule and its potential applications necessitate the combined expertise of scientists from various fields.

Synthetic organic chemists are needed to develop new and efficient synthetic routes. rsc.org Physical and computational chemists can provide a deeper understanding of its molecular properties and reaction mechanisms. researchgate.net Pharmacologists and medicinal chemists can explore its potential as a therapeutic agent, while materials scientists can investigate its use in advanced materials.

Collaborative initiatives that bring together academic researchers and industrial partners will be crucial for translating fundamental discoveries into practical applications. Such partnerships can facilitate the sharing of resources and expertise, accelerating the development of new technologies based on this versatile chemical compound. The journey from a laboratory curiosity to a commercially viable product is often long and complex, and interdisciplinary collaboration is the key to navigating this path successfully.

Q & A

Basic: What are the recommended synthetic routes for 3,5-Difluoro-4-methoxyphenol, and how can purity be optimized?

Answer:

The synthesis of this compound (CAS: 443-42-5, C₇H₆F₂O₂) typically involves selective fluorination and methoxylation. A plausible route starts with 4-methoxyphenol, where fluorine atoms are introduced via electrophilic substitution using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). Optimization includes:

- Temperature control : Maintain ≤0°C during fluorination to minimize side reactions.

- Protection/deprotection : Use acetyl or tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties, enhancing regioselectivity .

- Purification : Recrystallization in ethanol-water mixtures or preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >98% purity .

Table 1: Typical Yield and Purity Data

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Direct fluorination | 65–70 | 90–92 |

| Protected fluorination | 80–85 | 98–99 |

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) and ¹H NMR (δ 3.8–4.0 ppm for methoxy group) confirm substitution patterns .

- Mass Spectrometry (MS) : ESI-MS (negative mode) shows [M-H]⁻ peak at m/z 175.03 (calc. 175.04).

- X-ray Crystallography : Resolves spatial arrangement; comparable to 1-(3,5-Difluorophenyl)-4,4,4-trifluoro-butane-1,3-dione ().

- HPLC : C18 reverse-phase column (UV detection at 254 nm) monitors purity .

Advanced: How can researchers validate conflicting solubility data for this compound in polar solvents?

Answer:

Contradictions in solubility (e.g., in DMSO vs. methanol) arise from impurities or hydration states. Validation steps:

Standardize protocols : Use anhydrous solvents, pre-saturated with N₂ to prevent moisture.

Gravimetric analysis : Dissolve 100 mg in 10 mL solvent, filter undissolved material, and evaporate to constant weight.

DSC/TGA : Differential scanning calorimetry (DSC) identifies polymorphs; thermogravimetric analysis (TGA) detects solvent residues .

Cross-validate : Compare with computational solubility parameters (e.g., Hansen Solubility Parameters) .

Table 2: Representative Solubility Data (25°C)

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 45–50 |

| Methanol | 20–25 |

| Water | <1 |

Advanced: What strategies resolve contradictions in reported bioactivity data for fluorinated phenolic derivatives?

Answer:

Discrepancies (e.g., enzyme inhibition vs. inactivity) may stem from assay conditions or impurities. Mitigation approaches:

- Dose-response curves : Test across 3–5 log units (e.g., 1 nM–100 μM) to identify false negatives/positives.

- Orthogonal assays : Pair enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., HEK293T transfected with target receptors).

- Impurity profiling : Use LC-MS to quantify byproducts (e.g., de-fluorinated analogs) that may interfere .

Advanced: How to design a structure-activity relationship (SAR) study for this compound derivatives?

Answer:

Focus on substituent effects:

Variation of substituents : Synthesize analogs with halogens (Cl, Br), alkyl groups, or nitro moieties at positions 2 and 2.

Physicochemical profiling : Measure logP (octanol-water partition), pKa, and hydrogen-bonding capacity.

Bioactivity assays : Test against relevant targets (e.g., cyclooxygenase for anti-inflammatory activity).

Computational modeling : Use DFT (density functional theory) to correlate electronic properties (e.g., Hammett σ constants) with activity .

Advanced: What are the criteria for safety assessment of this compound in lab settings?

Answer:

Follow RIFM (Research Institute for Fragrance Materials) guidelines for structurally similar compounds ( ):

- Acute toxicity : OECD Test Guideline 423 (oral LD50 in rats).

- Skin sensitization : Local lymph node assay (LLNA) or OECD 442D.

- Genotoxicity : Ames test (OECD 471) + micronucleus assay (OECD 487).

- Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna acute immobilization (OECD 202) .

Advanced: How to address discrepancies in melting point data across literature sources?

Answer:

Variations (e.g., 93–95°C vs. 75–77°C for analogs in ) arise from polymorphs or impurities. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.